Technical Whitepaper: Physicochemical Profiling of Benzo[d]isothiazol-7-ol
Technical Whitepaper: Physicochemical Profiling of Benzo[d]isothiazol-7-ol
Executive Summary
Benzo[d]isothiazol-7-ol represents a specialized heterocyclic scaffold in medicinal chemistry, distinct from its more common isomers (e.g., the 3-ol "saccharin-like" derivatives).[1] Its structural uniqueness lies in the 7-hydroxyl group's proximity to the sulfur atom of the isothiazole ring. This "ortho-sulfur" positioning creates a specific electronic and steric environment that modulates acidity, lipophilicity, and molecular recognition.[1]
This guide provides a deep-dive technical analysis of Benzo[d]isothiazol-7-ol, moving beyond basic descriptors to explore the S···O non-covalent interactions , synthetic accessibility, and biopharmaceutical implications for drug discovery professionals.[1]
Structural & Electronic Architecture
The "Ortho-Sulfur" Effect
Unlike the 4, 5, or 6-isomers, the 7-isomer exhibits a unique intramolecular interaction between the hydroxyl oxygen and the ring sulfur (S1).
-
Chalcogen Bonding: The sulfur atom in the isothiazole ring is electron-deficient due to the adjacent nitrogen. This facilitates a non-covalent 1,5-interaction (chalcogen bond) with the oxygen lone pair of the 7-OH group.
-
Conformational Lock: This interaction restricts the rotation of the C-O bond, favoring a planar conformation that masks the polarity of the hydroxyl group. This "molecular chameleon" behavior often results in higher-than-expected membrane permeability compared to other hydroxy-isothiazoles.[1]
Tautomeric Stability
Benzo[d]isothiazol-7-ol exists predominantly in the enol form (aromatic hydroxyl). Unlike benzo[d]isothiazol-3-ol, which tautomerizes readily to the keto-form (saccharin/benzisothiazolinone structure), the 7-ol cannot tautomerize without disrupting the aromaticity of the benzene ring. This confers high metabolic stability to the core scaffold.[1]
Physicochemical Properties Profile
The following parameters are synthesized from comparative experimental data of structural analogs and high-level QSPR (Quantitative Structure-Property Relationship) modeling.
| Parameter | Value / Range | Technical Context |
| Molecular Weight | 151.19 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).[1] |
| pKa (Acidic) | 7.8 – 8.2 (Est.) | More acidic than phenol (pKa ~10) due to the electron-withdrawing nature of the fused isothiazole ring ( |
| LogP (Octanol/Water) | 1.9 – 2.1 | Moderate lipophilicity.[1] The S···O interaction reduces the effective hydration sphere, slightly elevating LogP vs. the 5-ol isomer. |
| Topological PSA | ~49 Ų | Includes contributions from the pyridine-like nitrogen, sulfur, and hydroxyl group.[1] |
| H-Bond Donors | 1 | The 7-OH proton.[1] |
| H-Bond Acceptors | 2 | The Nitrogen (N2) and the Hydroxyl Oxygen. Sulfur is a negligible acceptor.[1] |
| Solubility (Aq) | Low-Moderate | < 1 mg/mL at pH 7.[1] Solubility increases significantly at pH > 8.5 (anionic form).[1] |
Synthetic Methodologies
Synthesis of the 7-isomer is challenging due to the directing effects of standard precursors. The most robust route involves the oxidative cyclization of 2-substituted thiobenzamides or the demethylation of 7-methoxybenzo[d]isothiazole .
Primary Synthetic Route (Oxidative Cyclization)
This protocol avoids the ambiguity of electrophilic aromatic substitution by building the heterocycle onto a pre-functionalized benzene ring.
Protocol:
-
Precursor Synthesis: React 2-cyano-3-methoxybenzenethiol (or protected equivalent) with ammonia/H₂S to form the thiobenzamide intermediate.[1]
-
Oxidative Closure: Treat with Hydrogen Peroxide (
) or Iodine ( ) in basic media to form the N-S bond. -
Deprotection: Demethylation using
in DCM to yield the free 7-ol.[1]
Visualization of Synthesis Workflow
Figure 1: Strategic synthesis of Benzo[d]isothiazol-7-ol via oxidative cyclization, ensuring regioselective control.
Spectral Characterization (Predicted)
Identification of the 7-ol isomer requires careful analysis of the aromatic region in NMR, specifically distinguishing it from the 4-ol isomer.
¹H NMR (DMSO-d₆, 400 MHz)
-
δ 9.80 ppm (s, 1H): Hydroxyl proton (
). Broad singlet, exchangeable with . -
δ 8.95 ppm (s, 1H): H-3 (Isothiazole ring proton).[1] Distinctive deshielded singlet characteristic of the benzo[d]isothiazole core.
-
δ 7.50 ppm (d, J=8.0 Hz, 1H): H-4 (Para to OH, Meta to bridgehead).[1]
-
δ 7.35 ppm (t, J=7.8 Hz, 1H): H-5 (Meta to OH).[1]
-
δ 6.95 ppm (d, J=7.5 Hz, 1H): H-6 (Ortho to OH).[1] Significant upfield shift due to electron donation from the oxygen.[1]
Mass Spectrometry (ESI)
-
[M+H]⁺: m/z 152.01
-
[M-H]⁻: m/z 150.00 (Negative mode is often more sensitive for phenols).
-
Fragmentation: Loss of CO (28 Da) and HCN (27 Da) are typical fragmentation pathways for this scaffold.
Biopharmaceutical Implications[3][4][5][6]
ADME & Toxicity[3]
-
Metabolic Stability: The 7-OH position is a prime site for Phase II conjugation (Glucuronidation/Sulfation). In drug design, this position is often blocked (e.g., via methylation or fluorination) or used as a "handle" for pro-drug strategies.[1]
-
Safety Profile: Unlike the 3-ones (isothiazolinones), which are known sensitizers (reacting with nucleophilic skin proteins via ring-opening), the benzo[d]isothiazole aromatic system is relatively stable and less prone to forming haptens, reducing the risk of contact dermatitis compared to BIT (Benzisothiazolinone).
Bioisosterism
Benzo[d]isothiazol-7-ol serves as a potent bioisostere for:
-
1-Naphthol: Similar sterics but with altered electronics and H-bond accepting capacity (N2).[1]
-
7-Hydroxyindole: The isothiazole sulfur mimics the indole C3, while the nitrogen mimics the indole NH, but with reversed H-bond donor/acceptor roles.
References
-
IUPAC Nomenclature & Numbering: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. The Royal Society of Chemistry. Link
-
Synthesis of Benzo[d]isothiazoles: Ivanova, Y. et al. (2024).[1][2] "Synthesis of benzo[d]isothiazoles: an update." Arkivoc. Link
-
Physicochemical Properties (Analogous Data): PubChem Compound Summary for Benzisothiazole (CID 9225).[1] Link
-
Intramolecular H-Bonding in Ortho-Substituted Aromatics: Kuhn, B. et al. (2010).[1] "Intramolecular Hydrogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Isothiazole Chemistry: Organic Chemistry Portal - Synthesis of Isothiazoles. Link
